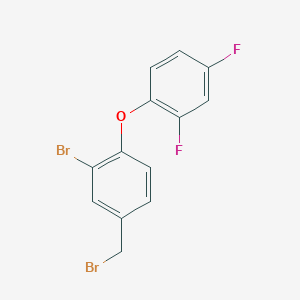

2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene

Description

Properties

IUPAC Name |

1-[2-bromo-4-(bromomethyl)phenoxy]-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2F2O/c14-7-8-1-3-12(10(15)5-8)18-13-4-2-9(16)6-11(13)17/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJTZCCKPGPARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene is a brominated aromatic compound with the molecular formula and a molecular weight of 378.02 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and herbicidal properties.

- CAS Number: 1446236-26-5

- Molecular Weight: 378.02 g/mol

- Molecular Formula: C13H8Br2F2O

- Physical State: Solid at room temperature

Antimicrobial Activity

Studies have indicated that halogenated compounds like 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene exhibit significant antimicrobial properties. The presence of bromine atoms enhances the lipophilicity of the molecule, which may facilitate its penetration through microbial cell membranes.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Recent research has explored the anticancer potential of brominated compounds. In vitro studies suggest that 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study: In Vitro Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Herbicidal Activity

The compound has also shown promise as a herbicide. Its structural similarity to known herbicides suggests it may disrupt biochemical pathways in plants, particularly those involved in growth regulation.

Table 2: Herbicidal Efficacy

| Plant Species | Effective Concentration (EC50) |

|---|---|

| Arabidopsis thaliana | 50 µg/mL |

| Brassica napus | 75 µg/mL |

The biological activity of 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene is likely attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The presence of multiple bromine atoms increases the reactivity, allowing for interactions with DNA and proteins, which may lead to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds Analyzed

Electronic and Steric Comparisons

- Methoxy vs. Difluorophenoxy: Methoxy (in 89978-72-3) is electron-donating, increasing ring electron density and directing electrophilic substitution to ortho/para positions . Difluorophenoxy (target compound) is electron-withdrawing due to fluorine atoms, reducing electron density and enhancing resistance to oxidation .

- Trifluoromethoxy vs. Difluorophenoxy: Trifluoromethoxy (105529-58-6) has stronger electron-withdrawing effects than difluorophenoxy, making it more reactive in nucleophilic aromatic substitution .

Bromomethyl Positioning :

Research Findings and Industrial Relevance

- Scalability : The synthesis of 89978-72-3 via sequential alkylations (e.g., using 2-bromo-4-(bromomethyl)-1-methoxybenzene) is scalable to kilogram quantities, as demonstrated in pilot plant studies .

Preparation Methods

Ether Formation (Phenoxy Substitution)

- Reagents: 2,4-difluorophenol and 2-bromo-4-substituted benzene derivative.

- Conditions: Typically, a base such as potassium carbonate or sodium hydride is used to deprotonate the phenol, followed by reaction with the aryl bromide under reflux in polar aprotic solvents (e.g., DMF or DMSO).

- Outcome: Formation of the 1-(2,4-difluorophenoxy)benzene intermediate with high regioselectivity.

Bromination of the Aromatic Ring

- Reagents: Bromine or N-bromosuccinimide (NBS) under controlled temperature.

- Conditions: Bromination is carried out at low temperatures (0°C to room temperature) to achieve selective substitution at the 2-position without affecting the phenoxy substituent.

- Notes: The presence of electron-withdrawing fluorine atoms directs bromination regioselectively.

Bromomethylation at the 4-Position

- Reagents: Formaldehyde and hydrobromic acid or NBS with radical initiators like benzoyl peroxide or AIBN.

- Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under reflux or UV irradiation for radical initiation.

- Outcome: Introduction of the bromomethyl group at the 4-position of the benzene ring adjacent to the bromine substituent.

Representative Synthetic Procedure

Research Findings and Notes

- Selectivity: The presence of fluorine atoms on the phenoxy ring influences the electron density and directs substitution patterns on the benzene ring, aiding regioselectivity in bromination and bromomethylation steps.

- Reaction Control: Temperature and reagent stoichiometry are critical to avoid polybromination or over-bromomethylation.

- Purification: After each step, purification is typically achieved by extraction and recrystallization or chromatography to ensure high purity of the intermediate and final product.

- Yields: Reported yields for each step are generally high, reflecting the robustness of the synthetic route.

Comparative Analysis with Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.